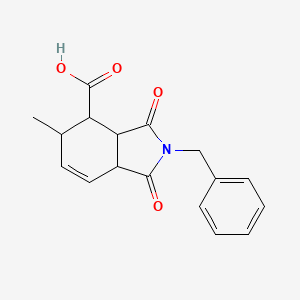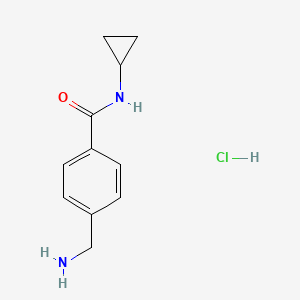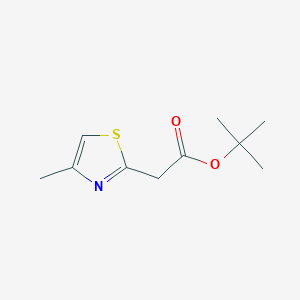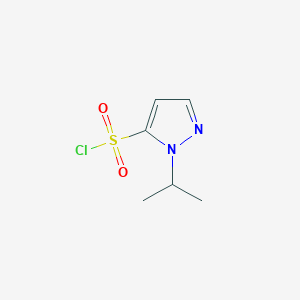
1-isopropyl-1H-pyrazole-5-sulfonyl chloride
Übersicht
Beschreibung
“1-isopropyl-1H-pyrazole-5-sulfonyl chloride” is a chemical compound with the empirical formula C6H9ClN2O2S . It has a molecular weight of 208.67 . The compound is in liquid form .
Molecular Structure Analysis
The SMILES string of “this compound” isCC(C)n1nccc1S(Cl)(=O)=O . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a liquid . More detailed physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
1-Isopropyl-1H-pyrazole-5-sulfonyl chloride has been utilized in organic synthesis, particularly in catalysis. A study by Moosavi‐Zare et al. (2013) demonstrates the use of a related ionic liquid, 1-sulfopyridinium chloride, as a catalyst in the synthesis of bis(pyrazol-5-ol)s through Knoevenagel–Michael reaction, indicating the potential of pyrazole derivatives in catalysis and organic synthesis (Moosavi‐Zare et al., 2013).
Synthesis of Novel Compounds
The compound is also instrumental in synthesizing new chemical entities. Povarov et al. (2019) describe the synthesis of new sulfamides based on 1-isopropyl-3-α-naphthyl-5-methoxymethyl-4-aminopyrazole, showcasing the versatility of pyrazole derivatives in creating novel compounds (Povarov et al., 2019).
Medicinal Chemistry
In medicinal chemistry, pyrazole derivatives, including compounds related to this compound, are used to synthesize inhibitors for various enzymes. For instance, Bülbül et al. (2008) synthesized pyrazole carboxylic acid amides as carbonic anhydrase inhibitors, highlighting the potential therapeutic applications of these compounds (Bülbül et al., 2008).
Biological Activity Studies
Compounds derived from pyrazole sulfonyl chlorides are also studied for their biological activities. Kasımoğulları et al. (2009) investigated the inhibitory effects of new 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives on human carbonic anhydrase isozymes, suggesting the potential for drug discovery (Kasımoğulları et al., 2009).
Pesticide Development
Phenylpyrazole derivatives, which may include this compound, are used in the development of insecticides. A study by Cole et al. (1993) on the action of phenylpyrazole insecticides at the GABA-gated chloride channel exemplifies such applications (Cole et al., 1993).
Safety and Hazards
The compound is classified as Skin Corr. 1B under hazard classifications . The safety information includes the following precautionary statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection, P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing, P310 - Immediately call a POISON CENTER or doctor/physician .
Eigenschaften
IUPAC Name |
2-propan-2-ylpyrazole-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O2S/c1-5(2)9-6(3-4-8-9)12(7,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APESRGNGHCTUQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CC=N1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



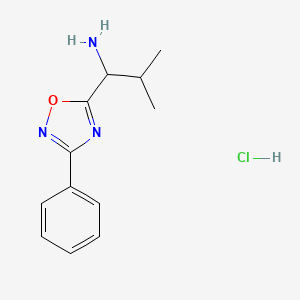
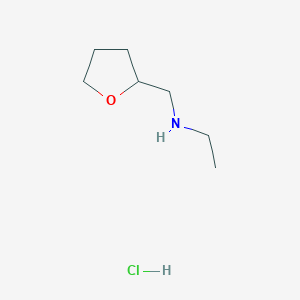

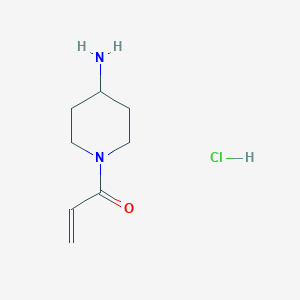
![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)
![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate](/img/structure/B1372017.png)
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)
